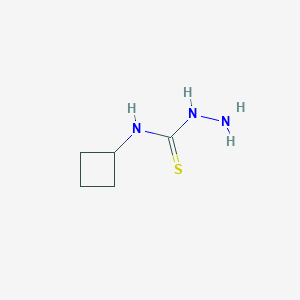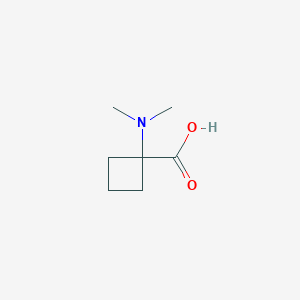
N-(1H-Pyrazol-3-yl)methanesulfonamide
Übersicht
Beschreibung
“N-(1H-Pyrazol-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1248201-08-2. It has a molecular weight of 161.18 and its linear formula is C4H7N3O2S . It is typically a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(1H-Pyrazol-3-yl)methanesulfonamide” is 1S/C4H7N3O2S/c1-10(8,9)7-4-2-3-5-6-4/h2-3H,1H3,(H2,5,6,7) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“N-(1H-Pyrazol-3-yl)methanesulfonamide” is a yellow to brown solid at room temperature .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Synthesis
N-(1H-Pyrazol-3-yl)methanesulfonamide and its derivatives, such as poly(1H-pyrazol-1-yl)methanes, have been extensively studied in coordination chemistry. These compounds are often used as ligands to create complex structures with metals. Alkorta et al. (2017) provided a comprehensive review of the synthesis, reactivity, and applications of poly(1H-pyrazol-1-yl)methanes in coordination chemistry, highlighting their use in creating diverse molecular structures (Alkorta, Claramunt, Díez-Barra, Elguero, Hoz, & López, 2017).
Biological and Medicinal Chemistry
In the field of biological and medicinal chemistry, derivatives of N-(1H-Pyrazol-3-yl)methanesulfonamide have shown potential. For instance, Tan et al. (2006) explored the modification of bis(pyrazol-1-yl)methanes by chalcogen elements (sulfur and selenium) and investigated their reactions with organotin chloride. These compounds demonstrated interesting properties that could be relevant for biological applications (Tan, Song, & Tang, 2006).
Catalysis
In the realm of catalysis, the derivatives of N-(1H-Pyrazol-3-yl)methanesulfonamide have been used as catalysts for various chemical reactions. Martins & Pombeiro (2016) discussed the synthesis of water-soluble homoscorpionates of the tris(pyrazol-1-yl)methane type and their application as catalysts in the oxidative functionalization of alkanes (Martins & Pombeiro, 2016). Similarly, Silva et al. (2016) explored the use of complexes bearing 2,2,2-tris(pyrazol-1-yl)ethyl methanesulfonate for catalyzing cyclooctane oxidation (Silva, Rocha, Silva, Martins, & Pombeiro, 2016).
Material Chemistry
In material chemistry, compounds like N-(1H-Pyrazol-3-yl)methanesulfonamide have been utilized in the synthesis of photoluminescent materials. Wang et al. (2015) investigated the photophysical properties of bis(pyrazol-1-yl)methane derivative and Zn(II) Halide Complexes, highlighting their potential in the development of new materials (Wang, Zhang, Jin, Liu, Zhou, Wu, & Tian, 2015).
Safety and Hazards
The safety information for “N-(1H-Pyrazol-3-yl)methanesulfonamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)7-4-2-3-5-6-4/h2-3H,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKWHVCVXNRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrazol-3-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



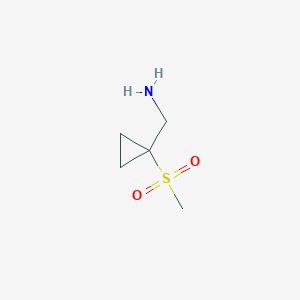
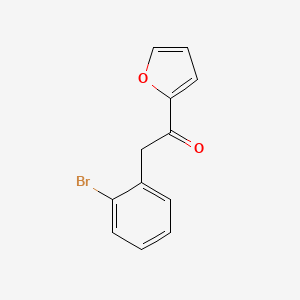
![4-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B3225286.png)

![6-Ethoxybenzo[d]thiazole](/img/structure/B3225301.png)
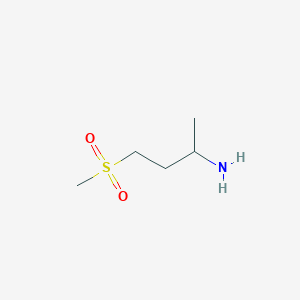
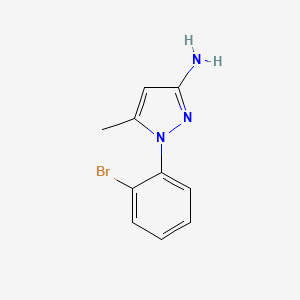
![2,3-Difluoro-4-ethoxy-1-[4-(4-pentylcyclohexyl)phenylethynyl]benzene](/img/structure/B3225315.png)
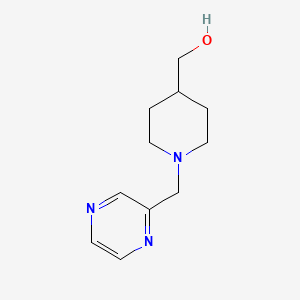
amine](/img/structure/B3225328.png)

